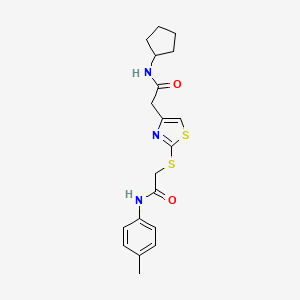

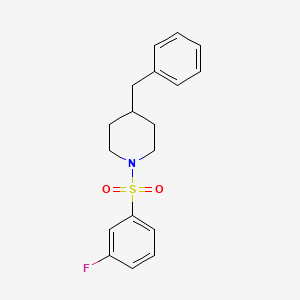

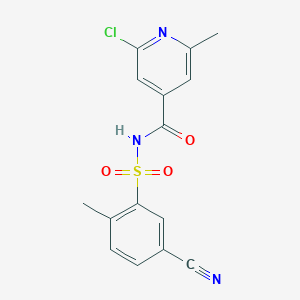

![molecular formula C26H28FN3O4S B2498384 N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide CAS No. 451481-82-6](/img/structure/B2498384.png)

N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of analogs similar to N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide involves complex procedures, often starting with the preparation of 4-nitropyridin-2-yl precursors followed by nitro substitution reactions. Such methods have been applied in creating PET tracers for studying serotonin 5-HT(1A) receptors, showing the intricacies involved in the synthesis of structurally related compounds (García et al., 2014).

Molecular Structure Analysis

Structural modifications and the analysis of molecular structures play a crucial role in enhancing the affinity and selectivity of compounds towards targeted receptors. For instance, derivatives of similar compounds have shown that modifications in the amide bond and alkyl chain length significantly influence dopamine D(4) receptor affinity (Perrone et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically focus on enhancing their binding profile and selectivity towards specific receptors. The creation of chiral hydroxyl-containing derivatives has been explored to develop long-acting ligands, demonstrating the chemical reactivity and potential therapeutic applications of such molecules (Hsin et al., 2002).

Physical Properties Analysis

The physical properties, including solubility, stability, and crystalline structure, significantly affect the compound's pharmacokinetics and pharmacodynamics. Studies on analogous compounds, focusing on crystal structure and Hirshfeld surface analysis, provide insights into the intermolecular interactions and stability crucial for biological activity (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, selectivity, and binding affinity, are key to the compound's potential as a therapeutic agent. For instance, derivatives with specific substitutions have been shown to possess high affinity and selectivity for adenosine A2B receptors, highlighting the importance of chemical modifications in enhancing biological activity (Borrmann et al., 2009).

Applications De Recherche Scientifique

PET Imaging Studies

N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide is notably used in PET (Positron Emission Tomography) imaging studies. For instance, Plenevaux et al. (2000) discussed the use of [18F]p-MPPF, a compound with structural similarities to N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide, as a 5-HT1A antagonist in PET studies of serotonergic neurotransmission in animals and humans. This research highlights the compound's relevance in exploring neurological functions and disorders (Plenevaux et al., 2000).

Alzheimer's Disease Research

Kepe et al. (2006) utilized a similar compound for PET quantification of 5-HT1A receptor densities in Alzheimer's disease patients. This study underlines the compound's potential in understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).

Antioxidant Properties Studies

Malík et al. (2017) investigated the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment, which is structurally related to N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide. This research is significant for its insights into the antioxidant potential of such compounds (Malík et al., 2017).

Synthesis and Radiochemical Studies

The synthesis and radiochemical properties of compounds structurally similar to N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide have been extensively studied. Haka et al. (1989) discussed the nucleophilic substitution reactions for creating aromatic [18F]fluorides, highlighting the compound's utility in developing radiotracers (Haka et al., 1989).

Cancer Research

Patel et al. (2019) developed [18F]DASA-23, a radiopharmaceutical for measuring pyruvate kinase M2 levels by PET, to understand tumor metabolism in glioma. This demonstrates the compound's role in advancing cancer diagnostics and research (Patel et al., 2019).

Cocaine Abuse Treatment Research

Research by Hsin et al. (2002) into long-acting dopamine transporter ligands, such as derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, is relevant for developing therapeutic agents for cocaine abuse. This reflects the compound's potential in addiction medicine (Hsin et al., 2002).

Propriétés

IUPAC Name |

N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN3O4S/c1-3-19-6-4-5-7-25(19)28-26(31)23-18-22(12-13-24(23)27)35(32,33)30-16-14-29(15-17-30)20-8-10-21(34-2)11-9-20/h4-13,18H,3,14-17H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHAVEYWXTUBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

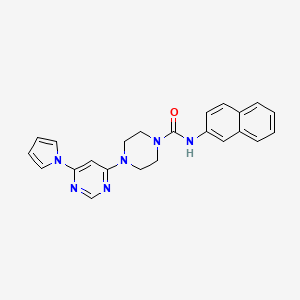

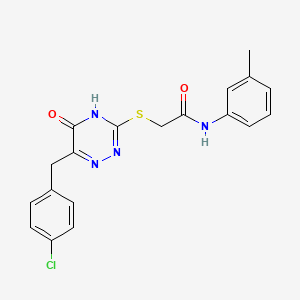

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)

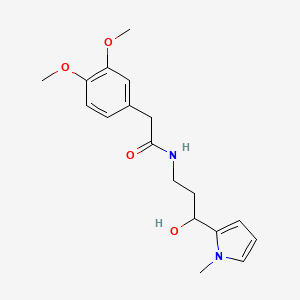

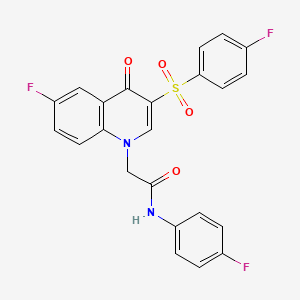

![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)

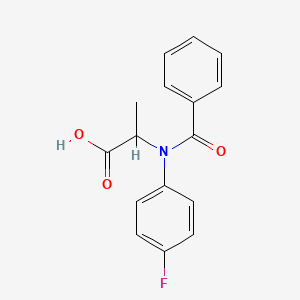

![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)

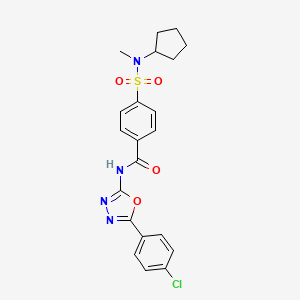

![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)

![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)